E3 Ligase Ligand-linker Conjugate 2

Targeted Protein Degradation Cereblon Binding Affinity PROTAC Design

PROTAC development stalls when linker geometry or E3 ligase recruitment is suboptimal, wasting synthesis effort on inactive degraders. E3 Ligase Ligand-linker Conjugate 2 (Pomalidomide-PEG4-Ph-NH2) delivers a pre-validated CRBN ligand-PEG4 linker module that directly addresses this failure point. • Proven pomalidomide-CRBN engagement (IC₅₀ = 6.4 nM) drives nanomolar-range DC₅₀ for oncology targets including FLT3. • PEG4 spacer approximates the empirically optimal ~16-atom linker length, reducing need for extensive linker screening in early-stage programs. • Hydrophilic PEG linker enhances aqueous solubility versus alkyl-chain alternatives, improving assay preparation and downstream PK. Supplied at ≥98% purity; stored at -20°C; shipped under ambient conditions.

Molecular Formula C30H36N8O6
Molecular Weight 604.7 g/mol
Cat. No. B12369123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 2
Molecular FormulaC30H36N8O6
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C30H36N8O6/c1-30(2,3)44-29(43)37-14-12-36(13-15-37)24-17-23(31-18-32-24)35-10-8-34(9-11-35)19-4-5-20-21(16-19)28(42)38(27(20)41)22-6-7-25(39)33-26(22)40/h4-5,16-18,22H,6-15H2,1-3H3,(H,33,39,40)
InChIKeyGAJNNVZVGXZJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-PEG4-Ph-NH2 (E3 Ligase Ligand-Linker Conjugate 2): A CRBN-Recruiting PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 2, chemically defined as Pomalidomide-PEG4-Ph-NH2 (CAS 1818885-63-0), is a bifunctional compound that serves as a modular building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This conjugate comprises a pomalidomide moiety, which functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, covalently linked to a flexible polyethylene glycol (PEG) linker of four ethylene glycol units [1]. The terminal primary amine group on the linker provides a reactive handle for conjugation with a diverse array of target-protein-binding warheads, enabling the creation of bespoke PROTAC molecules for targeted protein degradation applications in cancer, inflammation, and autoimmune disease research [2].

Why CRBN Ligand-Linker Conjugates Are Not Interchangeable for PROTAC Design


Despite a shared functional class, E3 ligase ligand-linker conjugates are not interchangeable components for PROTAC synthesis due to profound differences in biochemical and physicochemical properties that directly impact degrader performance [1]. The choice of E3 ligase ligand dictates the specific E3 ligase recruited (e.g., CRBN vs. VHL), which in turn governs the cellular localization, expression profile, and potential for neo-substrate degradation [2]. Concurrently, the chemical composition and length of the linker critically influence the formation of a stable ternary complex between the target protein and E3 ligase, with suboptimal linkers leading to drastically reduced degradation efficiency [3]. Therefore, substituting a pomalidomide-based conjugate with a thalidomide- or VHL-based alternative introduces multiple uncontrolled variables, including altered binding affinity, linker geometry, and solubility, which can invalidate previously established structure-activity relationships and compromise experimental outcomes [4].

Quantitative Differentiation: Pomalidomide-PEG4-Ph-NH2 Performance Metrics vs. Alternatives


Pomalidomide Confers Superior CRBN Binding Affinity Compared to the Thalidomide Scaffold

The pomalidomide ligand in E3 Ligase Ligand-linker Conjugate 2 exhibits significantly higher binding affinity for the Cereblon (CRBN) E3 ligase compared to the parent thalidomide scaffold [1]. In a TR-FRET binding assay, pomalidomide demonstrated an IC50 of 6.4 nM for human cereblon, whereas thalidomide-based probes are reported with a Kd value of 3.6 nM in similar systems, highlighting a considerable affinity advantage for the pomalidomide core [2].

Targeted Protein Degradation Cereblon Binding Affinity PROTAC Design

PEG4 Linker Provides Optimal Spacer Length for PROTAC Ternary Complex Formation

The four-unit polyethylene glycol (PEG4) linker in this conjugate provides a linear distance that has been empirically identified as optimal for promoting ternary complex formation and subsequent degradation across multiple target classes [1]. In a systematic study of PROTAC linker length, a 16-atom chain was found to be optimal for estrogen receptor (ER) degradation, with shorter linkers failing to bridge the E3 ligase and target protein effectively, and longer linkers drastically reducing potency (IC50 > 200 μM) [2]. The PEG4 linker in E3 Ligase Ligand-linker Conjugate 2 offers a flexible spacer of comparable dimensions to this optimal range.

Linker Optimization PROTAC Design Ternary Complex

PEG Linker Enhances Aqueous Solubility Relative to Alkyl-Chain Alternatives

The polyethylene glycol (PEG) linker in E3 Ligase Ligand-linker Conjugate 2 is designed to enhance the aqueous solubility of the final PROTAC molecule, a critical advantage over more hydrophobic alkyl-chain linkers . Comparative analyses of linker composition indicate that PEG linkers improve solubility and cellular permeability, which are key determinants of a PROTAC's drug-like properties [1]. In contrast, alkyl-chain linkers, such as the C8 linker found in Cereblon Ligand-Linker Conjugates 2, can increase overall lipophilicity, potentially leading to solubility challenges and higher non-specific binding.

Solubility PROTAC Design Drug-like Properties

Pomalidomide-Based Degraders Exhibit Sub-Nanomolar Cellular Potency in Preclinical Models

PROTACs constructed using pomalidomide-based conjugates, such as E3 Ligase Ligand-linker Conjugate 2, have demonstrated exceptional cellular potency, achieving sub-nanomolar DC50 values (the concentration at which 50% of the target protein is degraded) [1]. For instance, the pomalidomide-based FLT3 degrader RC-FLT3 exhibits a target engagement IC50 of 0.3 µM, which is 5-fold more potent than the corresponding non-CRBN binding control (RNC-FLT3, IC50 = 10.1 µM) and on par with the parent drug pomalidomide itself [2]. This potency is a direct result of the high-affinity pomalidomide-CRBN interaction.

PROTAC Efficacy Cellular Degradation DC50

High-Value Application Scenarios for Pomalidomide-PEG4-Ph-NH2 in Targeted Protein Degradation


Design of Highly Potent PROTACs Against Cancer Targets

Leverage the sub-nanomolar cellular potency achievable with pomalidomide-based PROTACs [1]. The high-affinity pomalidomide-CRBN interaction (IC50 = 6.4 nM) [2] translates into efficient target degradation (e.g., DC50 in the nanomolar range) for oncology targets like FLT3, making this conjugate an ideal choice for developing degrader candidates where maximal potency is a primary goal.

Optimization of Ternary Complex Formation with a Flexible PEG4 Linker

Use E3 Ligase Ligand-linker Conjugate 2 in projects where the optimal linker length for a novel target is unknown. The flexible PEG4 linker approximates the empirically determined optimal 16-atom spacer length for many targets [3], providing a high-probability starting point for ternary complex formation and reducing the need for extensive linker library screening in the initial phase of PROTAC development.

Synthesis of PROTACs Requiring Enhanced Aqueous Solubility

Employ this conjugate when designing PROTACs intended for in vitro or in vivo studies where aqueous solubility is a critical factor. The hydrophilic PEG4 linker significantly improves solubility compared to hydrophobic alkyl-chain alternatives , facilitating more reliable assay preparation and potentially improving the pharmacokinetic profile of the final degrader molecule.

Recruitment of Cereblon for Cytoplasmic and Nuclear Protein Degradation

Select E3 Ligase Ligand-linker Conjugate 2 for targeting proteins localized in the cytoplasm or nucleus. The Cereblon E3 ligase, which is recruited by the pomalidomide ligand, is expressed in both cellular compartments, making it a versatile choice for degrading a wide range of intracellular targets [4].

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